molecular formula C22H16F2N4O3 B5783984 METHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZOATE

METHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZOATE

Cat. No.: B5783984
M. Wt: 422.4 g/mol
InChI Key: RJNHKKKNXDABTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the binding affinity of the compound to its targets, increasing its biological activity . The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Methyl 2-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-amido]benzoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can affect their biological activity and stability. The presence of the difluoromethyl group in this compound enhances its uniqueness by increasing its biological activity and metabolic stability .

Properties

IUPAC Name

methyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O3/c1-31-22(30)14-9-5-6-10-16(14)27-21(29)15-12-25-28-18(19(23)24)11-17(26-20(15)28)13-7-3-2-4-8-13/h2-12,19H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHKKKNXDABTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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